molecular formula C14H20N2O3S B2382075 N-methyl-1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide CAS No. 1058250-65-9

N-methyl-1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide

Cat. No.: B2382075
CAS No.: 1058250-65-9
M. Wt: 296.39
InChI Key: LWFVCCRWLUOSCL-UHFFFAOYSA-N
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Description

N-methyl-1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide is a useful research compound. Its molecular formula is C14H20N2O3S and its molecular weight is 296.39. The purity is usually 95%.
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Scientific Research Applications

Cancer Therapy Applications

One of the earliest studies on related compounds, specifically CI-921, an anilinoacridine derivative with a somewhat similar functional group to N-methyl-1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide, demonstrated potential in treating advanced malignancies. The study highlighted its activity against experimental solid tumors in a phase II trial, noting principal toxicities but also identifying modest therapeutic responses in certain cancer types (Sklarin et al., 1992).

Chemosensors

In the realm of analytical chemistry, derivatives related to this compound have been employed in the development of highly selective fluorescence chemosensors. These sensors exhibit specific responses to ions like Cu^2+ and H_2PO_4^−, demonstrating the compound's utility in sensitive detection applications (Meng et al., 2018).

Antibiotic Synthesis

Research on N-sulfonyl derivatives showcases their use in developing antagonists for glycine-site NMDA and AMPA receptors, underscoring their importance in synthesizing sulfonamide antibiotics. These findings highlight the compound's role in creating pharmaceuticals targeting specific neural receptors (Hays et al., 1993).

Chemical Synthesis and Catalysis

Further studies delve into the synthesis of cyclic sulfoximines and dihydropyrazoles from reactions involving N-sulfonyl derivatives, demonstrating the compound's versatility in organic synthesis. These reactions provide a pathway to synthesize complex molecules with potential applications in medicinal chemistry and material science (Ye et al., 2014; Zhu et al., 2011).

Electrophysiological Activity

The N-substituted derivatives have been studied for their cardiac electrophysiological activity, presenting a potential for developing new class III agents for arrhythmia treatment. This research underlines the compound's applicability in designing therapeutics targeting heart conditions (Morgan et al., 1990).

Properties

IUPAC Name

N-methyl-1-methylsulfonyl-N-phenylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-15(13-8-4-3-5-9-13)14(17)12-7-6-10-16(11-12)20(2,18)19/h3-5,8-9,12H,6-7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFVCCRWLUOSCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2CCCN(C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.